molecular formula C9H17NO B8490427 N-[(1R)-1-cyclohexyl-ethyl]-formamide

N-[(1R)-1-cyclohexyl-ethyl]-formamide

Cat. No.: B8490427
M. Wt: 155.24 g/mol
InChI Key: BQXZBAWEAZIXPW-MRVPVSSYSA-N
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Description

N-[(1R)-1-Cyclohexyl-ethyl]-formamide is a chiral formamide derivative characterized by a cyclohexyl group attached to the ethyl backbone of the molecule. The compound features a stereogenic center at the ethyl-carbon, with the (1R) configuration, which significantly influences its physicochemical and biological properties. The formamide functional group (–NHCHO) contributes to its polarity and hydrogen-bonding capacity, while the bulky cyclohexyl substituent imparts lipophilicity and steric hindrance.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-[(1R)-1-cyclohexylethyl]formamide

InChI

InChI=1S/C9H17NO/c1-8(10-7-11)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1

InChI Key

BQXZBAWEAZIXPW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)NC=O

Canonical SMILES

CC(C1CCCCC1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Formamide Derivatives

Compound Name Molecular Formula Substituent Group Chiral Center Key Structural Features Reference ID
N-[(1R)-1-Cyclohexyl-ethyl]-formamide C₉H₁₇NO Cyclohexyl (1R) Bulky aliphatic ring, high lipophilicity
Formetorex (N-[(1R)-1-Methyl-2-phenylethyl]-formamide) C₁₀H₁₃NO Phenyl (1R) Aromatic group, moderate polarity
(R)-N-(1-Methylhexyl)-formamide C₈H₁₇NO Hexyl (R) Linear alkyl chain, flexibility
N-Formylnorloline C₈H₁₂N₂O₂ Tricyclic fused ring Multiple Heterocyclic structure, rigid backbone

Key Observations :

  • Cyclohexyl vs.
  • Alkyl Chain Flexibility : The hexyl chain in (R)-N-(1-Methylhexyl)-formamide offers greater conformational flexibility, contrasting with the rigid cyclohexyl ring in the target compound .

Physicochemical Properties

Table 2: Physical and Spectral Properties

Compound Name Molecular Weight (g/mol) TPSA (Ų) LogP Notable Spectral Data Reference ID
This compound 155.24 41.6 ~1.5* Expected IR: 1705 cm⁻¹ (C=O stretch)
Formetorex 163.22 41.6 1.8 MS: m/z 163 (MH⁺), IR: 1680 cm⁻¹ (C=O stretch)
N-Formylnorloline 168.19 41.6 -0.60 NMR: δ 8.1 (s, 1H, CHO), δ 4.2 (m, 1H, NH)

Key Observations :

  • LogP Differences: The cyclohexyl derivative’s higher LogP (estimated ~1.5) compared to N-Formylnorloline (-0.60) highlights the impact of aliphatic vs. heterocyclic substituents on lipophilicity .

Key Observations :

  • Steric Effects : The bulky cyclohexyl group in the target compound may necessitate optimized conditions (e.g., low-temperature formylation) to avoid side reactions .
  • Biotechnological Synthesis: N-Formylnorloline’s production via microbial fermentation contrasts with the chemical synthesis routes of other formamides .

Table 4: Bioactivity Profiles

Compound Name Bioactivity Mechanism/Application Reference ID
This compound Not explicitly reported; predicted CNS activity Potential intermediate for neuroactive drugs
Formetorex Stimulant (amphetamine analogue) Dopamine reuptake inhibition
N-Formylnorloline α-Glucosidase inhibition Antidiabetic candidate

Key Observations :

  • Structural-Activity Relationship (SAR) : The phenyl group in Formetorex is critical for its CNS activity, while the cyclohexyl group’s impact remains underexplored .

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